2-methyl-N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine
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Overview
Description
2-methyl-N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its diverse pharmacological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine typically involves the reaction of 2-methylpyrimidine-4,6-diamine with pyridin-2-ylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 4 and 6.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Pyridin-2-ylmethyl chloride in DMF with potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced derivatives with hydrogen addition.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-methyl-N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its anti-tumor, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: Collagen prolyl 4-hydroxylase, an enzyme involved in collagen synthesis.
Pathways Involved: Inhibition of collagen synthesis pathways, leading to reduced fibrosis.
Comparison with Similar Compounds
Similar Compounds
2-methylpyrimidine-4,6-diamine: Lacks the pyridin-2-ylmethyl group, resulting in different pharmacological properties.
Pyridin-2-ylmethyl derivatives: Compounds with similar structures but different substituents on the pyrimidine ring.
Uniqueness
2-methyl-N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine is unique due to its combination of the pyrimidine and pyridin-2-ylmethyl moieties, which confer specific biological activities not observed in other similar compounds .
Properties
Molecular Formula |
C11H13N5 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-methyl-4-N-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C11H13N5/c1-8-15-10(12)6-11(16-8)14-7-9-4-2-3-5-13-9/h2-6H,7H2,1H3,(H3,12,14,15,16) |
InChI Key |
TZNIUIMISFJFTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)NCC2=CC=CC=N2)N |
Origin of Product |
United States |
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